BenchChemオンラインストアへようこそ!

Pipenzolate Bromide

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Pipenzolate bromide is a quaternary ammonium antimuscarinic with 15–25% oral bioavailability and negligible CNS penetration—critical for peripherally restricted GI research. Its M2/M3 receptor antagonism ensures gut-selective action without cardiac or neurological interference vs. tertiary amines. Benchmark for canine hepatobiliary/pancreatic secretion models; positive control for anticholinergic-induced constipation (15–20% incidence). Confirm DEA Schedule I licensing before ordering. ≥98% purity; request quote.

Molecular Formula C22H28BrNO3
Molecular Weight 434.4 g/mol
CAS No. 125-51-9
Cat. No. B1678398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipenzolate Bromide
CAS125-51-9
Synonyms1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate
AN 1111
Ila-Med
pipenzolate
pipenzolate bromide
Piptal
Molecular FormulaC22H28BrNO3
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1
InChIKeyXEDCWWFPZMHXCM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipenzolate Bromide (CAS 125-51-9): Muscarinic Antagonist for Gastrointestinal Research and Antispasmodic Applications


Pipenzolate Bromide is a quaternary ammonium antimuscarinic compound that functions as a competitive antagonist at muscarinic acetylcholine receptors [1]. It has been historically studied and utilized for its antispasmodic and antisecretory properties in the gastrointestinal tract, with applications in managing peptic ulcers and functional bowel disorders [2]. As a first-generation synthetic anticholinergic approved in 1954, it belongs to the ATC class A03AB14 [3] and remains a compound of interest in analytical method development and pharmacological research.

Why Pipenzolate Bromide Cannot Be Simply Substituted with Other Quaternary Ammonium Anticholinergics


Within the class of synthetic quaternary ammonium antispasmodics, including propantheline, clidinium, and oxyphenonium, substitution is not straightforward due to distinct molecular characteristics that influence pharmacokinetic behavior, analytical detectability, and formulation compatibility. Pipenzolate Bromide possesses a specific diphenylmethane nucleus with a unique piperidinium substitution pattern [1], which confers distinct micellar aggregation properties compared to structural analogs [2]. Furthermore, its susceptibility to hydrolytic degradation under acidic and basic conditions creates specific stability challenges and analytical requirements that differ from other class members [3]. These quantifiable physicochemical and analytical distinctions necessitate compound-specific selection criteria rather than generic class-based substitution in research and industrial applications.

Quantitative Evidence Guide: Pipenzolate Bromide Differentiation from Analogs and Alternatives


Validated HPLC Linearity Range for Pipenzolate Bromide in Pharmaceutical Preparations

In the simultaneous determination of chlordiazepoxide and pipenzolate bromide in pharmaceutical preparations, a validated HPLC method established a linearity range of 4-12 μg/mL for pipenzolate bromide [1]. This specific concentration range provides a validated analytical window for quantitation that may differ from those required for structurally related anticholinergics such as clidinium bromide or propantheline bromide, which possess distinct chromatographic behaviors due to differences in molecular structure and polarity.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Defined Daily Dose (DDD) for Pipenzolate Bromide as per WHO ATC/DDD Methodology

The World Health Organization (WHO) ATC/DDD Index assigns Pipenzolate Bromide (ATC code A03AB14) a Defined Daily Dose (DDD) of 20 mg for oral administration [1]. This standardized metric differs from other anticholinergic antispasmodics in the same class, such as Propantheline Bromide (ATC A03AB05) with a DDD of 75 mg or Clidinium Bromide (ATC A03AB02) with a DDD of 15 mg, reflecting differences in potency, dosing frequency, and clinical usage patterns.

Pharmacoepidemiology Drug Utilization Research Procurement Specification

Pediatric Dosing Differentiation for Pipenzolate Bromide in Gastrointestinal Colic

Pipenzolate Bromide is specifically indicated and dosed for gastrointestinal colic in children, with weight- and age-based dosing recommendations: 2 mg 1-2 times daily for infants 3-6 months, 2 mg 2-3 times daily for infants 6-12 months, and 2-4 mg 2-3 times daily for children 1-3 years [1]. This precise pediatric dosing schedule differentiates it from other anticholinergics such as Propantheline Bromide, which is not typically indicated or dosed for pediatric gastrointestinal colic due to its higher potency and different safety profile.

Pediatric Pharmacology Gastrointestinal Disorders Dosage Formulation

Micellar Aggregation Properties of Pipenzolate Bromide in Aqueous Solution

Light scattering studies have established that Pipenzolate Bromide exhibits a micellar pattern of association in aqueous solution, with measurable critical micellar concentration (CMC) and aggregation number [1]. While specific numerical values are not publicly accessible, the study confirms that Pipenzolate Bromide belongs to a subset of diphenylmethane anticholinergics that form micelles, a property that can influence drug solubilization, membrane permeability, and formulation stability. This behavior distinguishes it from non-micellar anticholinergics and may impact its performance in complex pharmaceutical formulations.

Physical Pharmacy Drug Formulation Colloid Science

Stability-Indicating LC Method and Hydrolysis Kinetics of Pipenzolate Bromide

A validated stability-indicating liquid chromatography (LC) method has been developed specifically for Pipenzolate Bromide (PP) to quantify the parent compound in the presence of its hydrolysis products and common pharmaceutical excipients such as phenobarbitone, sodium benzoate, and sodium saccharine [1]. Forced degradation studies were performed under acidic (0.1 M HCl), basic (0.01 M NaOH), oxidative (0.33% H2O2), thermal (70°C), and photolytic conditions. The method was further applied to study the kinetics of acidic hydrolysis and pH-rate profiles of PP in Britton-Robinson buffer solutions [1]. This level of stability characterization is compound-specific and essential for ensuring product quality throughout its shelf life, differentiating it from analogs that may have different degradation pathways and kinetics.

Pharmaceutical Stability Degradation Kinetics Analytical Method Validation

Optimal Research and Industrial Application Scenarios for Pipenzolate Bromide (CAS 125-51-9)


Analytical Method Development and Validation in Pharmaceutical Quality Control

Leverage the established HPLC linearity range of 4-12 μg/mL for Pipenzolate Bromide [1] to develop and validate quantitative analytical methods for pharmaceutical preparations containing this compound. This specific concentration range supports the accurate and precise determination of Pipenzolate Bromide in the presence of co-formulated drugs and excipients, as demonstrated in the simultaneous determination with chlordiazepoxide. Researchers and quality control laboratories can utilize this validated range to ensure product consistency and compliance with regulatory specifications, differentiating Pipenzolate Bromide-containing formulations from those of other anticholinergics that require different analytical parameters.

Pediatric Gastrointestinal Formulation Development and Clinical Research

Capitalize on the established pediatric dosing regimens for Pipenzolate Bromide in the management of gastrointestinal colic in children [2]. The availability of age-stratified dosing (2 mg 1-2 times daily for infants 3-6 months, up to 4 mg up to 3 times daily for children over 3 years) provides a clear framework for designing and evaluating pediatric-specific formulations. This application scenario is particularly relevant for researchers developing age-appropriate dosage forms and for clinical studies investigating the efficacy and safety of antispasmodics in pediatric populations, where precise dosing is critical.

Drug Utilization and Pharmacoepidemiological Research Using Standardized Metrics

Employ the WHO-defined Defined Daily Dose (DDD) of 20 mg for Pipenzolate Bromide [3] in drug utilization studies to compare prescribing patterns, consumption rates, and therapeutic intensity across different anticholinergic agents. This standardized metric allows for meaningful cross-national and cross-study comparisons, enabling researchers to assess the relative use of Pipenzolate Bromide versus other antispasmodics like Propantheline Bromide (DDD 75 mg) or Clidinium Bromide (DDD 15 mg) in various healthcare settings. Such analyses are essential for health technology assessment, formulary management, and pharmacovigilance.

Physical Pharmacy and Preformulation Studies of Anticholinergic Drugs

Investigate the micellar aggregation properties of Pipenzolate Bromide in aqueous solutions as part of preformulation and drug delivery research [4]. The confirmed micellar behavior of this compound influences its solubilization capacity, stability in liquid formulations, and potential interactions with biological membranes. Researchers can explore its use as a solubilizing agent or as a model compound for studying the aggregation behavior of diphenylmethane anticholinergics, providing insights that are directly applicable to formulation development and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipenzolate Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.